molecular formula C14H12ClNO3S B14589966 2-Chloro-7-(methoxymethoxy)-10H-phenothiazin-3-OL CAS No. 61588-47-4

2-Chloro-7-(methoxymethoxy)-10H-phenothiazin-3-OL

Cat. No.: B14589966
CAS No.: 61588-47-4
M. Wt: 309.8 g/mol
InChI Key: HOKWJZHZRIAQGM-UHFFFAOYSA-N
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Description

2-Chloro-7-(methoxymethoxy)-10H-phenothiazin-3-OL is a phenothiazine derivative. Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse pharmacological properties. This particular compound is known for its unique chemical structure, which includes a chlorine atom and a methoxymethoxy group attached to the phenothiazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazin-3-OL typically involves multiple steps. One common method starts with the chlorination of phenothiazine, followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-(methoxymethoxy)-10H-phenothiazin-3-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: This can result in the removal of the chlorine atom or the reduction of the phenothiazine ring.

    Substitution: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-Chloro-7-(methoxymethoxy)-10H-phenothiazin-3-OL has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-7-(methoxymethoxy)-10H-phenothiazin-3-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-(methoxymethoxy)-10H-phenothiazin-3-OL stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

61588-47-4

Molecular Formula

C14H12ClNO3S

Molecular Weight

309.8 g/mol

IUPAC Name

2-chloro-7-(methoxymethoxy)-10H-phenothiazin-3-ol

InChI

InChI=1S/C14H12ClNO3S/c1-18-7-19-8-2-3-10-13(4-8)20-14-6-12(17)9(15)5-11(14)16-10/h2-6,16-17H,7H2,1H3

InChI Key

HOKWJZHZRIAQGM-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC2=C(C=C1)NC3=CC(=C(C=C3S2)O)Cl

Origin of Product

United States

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